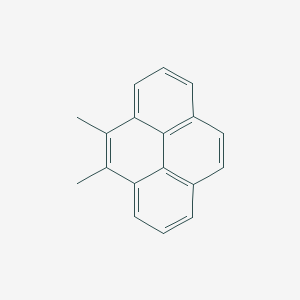

4,5-Dimethylpyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-11-12(2)16-8-4-6-14-10-9-13-5-3-7-15(11)17(13)18(14)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZKPUHBCIHFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496647 | |

| Record name | 4,5-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-25-1 | |

| Record name | 4,5-Dimethylpyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5P0PZD3HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Identification of Key Interactions:the Most Favorable Binding Poses Would Be Analyzed to Identify the Specific Atoms and Molecular Fragments Involved in the Supramolecular Interactions. This Would Reveal Which Parts of the 4,5 Dimethylpyrene Molecule Contribute Most Significantly to the Binding.

Illustrative Data Tables (Hypothetical)

In a typical molecular docking study, the findings would be summarized in tables. Below are hypothetical examples of what such tables might look like for a study of 4,5-dimethylpyrene with a host molecule.

Table 1: Hypothetical Docking Scores and Binding Energies for this compound with a Host Molecule

| Binding Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (K_i) (nM) |

| 1 | -7.5 | 250 |

| 2 | -7.2 | 450 |

| 3 | -6.8 | 900 |

| 4 | -6.5 | 1500 |

This table would present the calculated binding energies for the most favorable poses. A lower binding energy suggests a more stable complex.

Table 2: Hypothetical Intermolecular Interactions between this compound and Host Molecule (Pose 1)

| Host Atom/Residue | Guest Atom (this compound) | Interaction Type | Distance (Å) |

| Host Atom 1 | Pyrene (B120774) Ring Carbon | π-π Stacking | 3.4 |

| Host Atom 2 | Methyl Group Hydrogen | van der Waals | 3.8 |

| Host Atom 3 | Pyrene Ring Hydrogen | C-H...π | 3.2 |

This table would detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the host-guest complex, along with the distances of these interactions.

Although specific experimental or computational data for the molecular docking of this compound in a supramolecular context is not publicly available in the searched databases, the principles of molecular docking provide a robust framework for how such an investigation would be conducted and how the results would be presented. Such studies are crucial for the rational design of new materials and functional molecular systems. rsc.orgpageplace.de

Photophysical Properties and Their Modulation in 4,5 Dimethylpyrene Systems

Impact of Methyl Substitution on Electronic Structure and Photoluminescence

The addition of methyl groups can alter the fluorescence properties of the pyrene (B120774) ring. ontosight.ai Studies on methylated furan/phenylene co-oligomers have shown that methyl substitution can lead to enhanced photoluminescence. researchgate.net In pyrene systems, the introduction of alkyl groups, such as methyl, has been shown to enhance the fluorescence quantum yield. acs.orgresearchgate.net This effect is partly attributed to the alteration of the electronic energy levels, which can modify the rates of radiative and non-radiative decay processes. For instance, in some polycyclic aromatic hydrocarbons (PAHs), methyl substitution can lead to a decrease in the HOMO-LUMO energy gap, resulting in red-shifted absorption and emission spectra. researchgate.net The specific placement at the 4,5-positions can also induce steric hindrance, which, as discussed later, significantly impacts conformation and solid-state packing, further modulating the photoluminescence.

Role of Substituent Electronic Effects (Electron-Donating/Withdrawing)

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl), hydroxyl (–OH), and amino (–NH2) donate electron density to the aromatic π-system. minia.edu.eglibretexts.org This increases the electron density of the ring, making it more susceptible to electrophilic attack and typically raises the energy of the HOMO. minia.edu.eg For fluorescent molecules like pyrene, EDGs generally enhance fluorescence intensity and can cause shifts in the emission spectra. titech.ac.jpresearchgate.net The methyl groups in 4,5-dimethylpyrene act as EDGs, contributing to its specific photophysical characteristics.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO2), cyano (–CN), and carbonyl (–COR) pull electron density from the aromatic π-system. minia.edu.egmasterorganicchemistry.com This effect, known as a negative inductive or resonance effect, makes the ring less reactive toward electrophiles. masterorganicchemistry.com In the context of photophysics, EWGs can significantly lower the LUMO energy level. When both an EDG and an EWG are present on the same pyrene core, it creates a "push-pull" system. acs.org This configuration often leads to the formation of an intramolecular charge transfer (ICT) state upon excitation, resulting in broad, structureless, and significantly red-shifted emission that is highly sensitive to solvent polarity. acs.orgresearchgate.net

A quantum chemical study focused on pyrene derivatives systematically analyzed the effects of various EDGs and EWGs. acs.org The study confirmed that the most significant reduction in the optical transition energy is achieved in disubstituted pyrenes with a push-pull character. acs.org

Influence of Molecular Conformation on Optical Behavior

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a critical role in its optical properties. For planar aromatic systems like pyrene, substitutions can induce significant conformational changes. The methyl groups in this compound are positioned in the K-region, a sterically crowded area. This leads to twisting of the pyrene backbone to relieve strain, disrupting the planarity of the molecule.

This structural distortion has profound effects on the optical behavior. In some donor-acceptor systems, a flexible molecular structure allows for conformational changes in the excited state, which can stabilize charge transfer states and lead to dual fluorescence. frontiersin.org For pyrene derivatives, introducing bulky substituents is a known strategy to create "butterfly-shaped" or twisted conformations. researchgate.net This twisting can inhibit the close π-π stacking that often leads to fluorescence quenching, thereby enhancing emission in the solid state. nii.ac.jp Theoretical studies on tetraaryl pyrenes have explored how different electron-donating and electron-withdrawing substituents influence the electronic and charge transport properties through conformational changes. researchgate.net

Excimer Formation and Strategies for Emission Enhancement in Solid State

A primary strategy to enhance solid-state emission is to suppress excimer formation. researchgate.net This is often achieved by introducing bulky substituents onto the pyrene core to induce steric hindrance and prevent the molecules from adopting the co-facial arrangement necessary for excimer formation. nii.ac.jpworktribe.com The methyl groups in this compound contribute to this effect. By functionalizing the K-region (4,5,9,10-positions), the planarity of the pyrene molecule is disrupted, effectively inhibiting π-stacking. nii.ac.jp

Studies on 1,3,6,8-tetra-alkyl-substituted pyrenes have shown that the solid-state photophysical properties are highly dependent on the molecular orientation in the crystal structure. molaid.com Certain alkyl substitutions can successfully prevent excimer formation and lead to materials that exhibit similar blue monomer emission in both solution and the solid state. molaid.com This control over intermolecular interactions is crucial for developing efficient organic light-emitting diodes (OLEDs) and other solid-state optical devices. nii.ac.jpresearchgate.net

Solvatochromism and Acidochromism in Solution

Solvatochromism is the change in a substance's absorption or emission spectrum when dissolved in different solvents of varying polarity. wikipedia.org This effect arises from differential solvation of the ground and excited states of the solute molecule. wikipedia.org Pyrene derivatives, especially those with push-pull character, can exhibit strong solvatochromism. titech.ac.jp For instance, pyrene analogs of the dye Prodan have been shown to exhibit high quantum yields in solvents ranging from nonpolar hexane (B92381) to polar methanol (B129727), accompanied by significant solvatochromic shifts. titech.ac.jp An investigation into dialkoxyphenyl-pyrene molecules found that 2,5-dimethoxyphenyl-pyrene exhibited fluorescence solvatochromism due to the intramolecular charge transfer (ICT) character of its excited state, a phenomenon absent in its 3,5- and 2,6-isomers. rsc.org While specific data for this compound is not broadly available, the introduction of methyl groups can alter the dipole moment of the excited state, potentially leading to observable solvatochromic effects.

Acidochromism refers to the reversible color change of a compound upon a change in pH, or the addition of an acid or base. nih.gov This phenomenon is common in molecules containing acidic or basic functional groups. In a study of a cyclohexanone (B45756) derivative, the addition of NaOH or HCl solutions led to reversible changes in the absorption spectrum and a visible color change. nih.govmdpi.com For pyrene-based systems, acidochromism is typically observed when the substituents can be protonated or deprotonated, such as amino or hydroxyl groups. The methyl groups of this compound are not acidic or basic and are therefore not expected to confer significant acidochromic properties to the molecule under normal conditions.

Tuning of Fluorescence Quantum Yields via Alkyl Group Introduction (σ-π Conjugation)

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, can be significantly modulated by the introduction of alkyl groups onto the pyrene chromophore. acs.orgresearchgate.netnih.gov It has been systematically demonstrated that primary, secondary, and tertiary alkyl groups at the 1, 3, 6, and 8 positions of pyrene can enhance the fluorescence quantum yield. acs.orgnih.gov This enhancement is attributed to a mechanism known as sigma-pi (σ-π) conjugation. acs.orgresearchgate.net

Similar to the well-known σ-π conjugation effect of trimethylsilyl (B98337) groups, the σ-π conjugation involving alkyl groups allows for interaction between the C-C σ-orbitals of the alkyl substituent and the π-system of the pyrene core. acs.orgnih.gov This interaction alters the electronic transitions and can increase the radiative decay rate, thereby boosting the quantum yield. acs.org These enhancements were described as "beyond expectations" and were confirmed by absolute measurements. acs.orgresearchgate.net This finding indicates that simple alkyl groups serve not only to improve solubility and prevent aggregation but also act as functional units to fine-tune the photophysical properties of the pyrene chromophore for the development of new photofunctional materials. acs.orgtitech.ac.jp

Electrochemical Behavior and Electronic Properties of 4,5 Dimethylpyrene and Its Analogues

Cyclic Voltammetry Studies: Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. libretexts.orgichemc.ac.lk By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule, which correspond to the energy levels required to remove or add an electron, respectively. ichemc.ac.lkossila.com

Studies on pyrene (B120774) and its analogues reveal how substitution affects these potentials. For example, in a comparative study, unsubstituted pyrene was shown to have a quasi-reversible one-electron oxidation with a half-wave potential (E₁/₂) of +1.18 V versus a saturated calomel (B162337) electrode (SCE). rsc.org A pyrene derivative, 1-methyl benzoate-pyrene (MB-Py), exhibited a quasi-reversible oxidation at a slightly lower potential of +1.11 V vs. SCE, alongside two reversible one-electron reductions at -2.12 V and -2.27 V vs. SCE. rsc.orgrsc.org Another analogue, benzo[α]pyrene (Bz-Py), showed a reversible one-electron oxidation at +1.13 V and a reversible one-electron reduction at -1.94 V vs. SCE. rsc.org

The position of substitution also plays a critical role. N-methylpyridinium derivatives of pyrene substituted at the 2- and 2,7-positions display a single reduction event around -1.5 V vs. Fc/Fc⁺ in acetonitrile (B52724). nih.gov These findings highlight the tunability of pyrene's redox potentials through chemical modification.

Table 1: Oxidation and Reduction Potentials of Pyrene and its Analogues

| Compound | Oxidation Potential (E₁/₂ vs. SCE) | Reduction Potential (E₁/₂ vs. SCE) | Solvent/Electrolyte | Source |

| Pyrene (Py) | +1.18 V | -2.44 V | MeCN:Bz / 0.1 M TBAPF₆ | rsc.org |

| 1-methyl benzoate-pyrene (MB-Py) | +1.11 V | -2.12 V, -2.27 V | MeCN:Bz / 0.1 M TBAPF₆ | rsc.orgrsc.org |

| Benzo[α]pyrene (Bz-Py) | +1.13 V | -1.94 V | MeCN:Bz / 0.1 M TBAPF₆ | rsc.org |

Note: Potentials are half-wave potentials (E₁/₂). MeCN:Bz refers to a 1:1 mixture of acetonitrile and benzene (B151609).

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic and optical properties. ossila.com The HOMO energy level relates to the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron (reduction potential). ossila.comwuxiapptec.com The energy difference between these two levels, the HOMO-LUMO gap, is the lowest energy electronic excitation possible for a molecule. ossila.com

Cyclic voltammetry is a common experimental method for estimating these energy levels. The onset potentials of oxidation and reduction from a cyclic voltammogram correlate directly to the HOMO and LUMO energies. ossila.comchinesechemsoc.org For instance, the electrochemical analysis of PyPI-Py, a pyrene[4,5-d]imidazole-pyrene molecule, showed oxidation and reduction potentials of 0.79 eV and -2.20 eV, respectively. chinesechemsoc.org These values correspond to a calculated HOMO level of -5.45 eV and a LUMO level of -2.46 eV. chinesechemsoc.org The similarity in the oxidation potential of PyPI-Py and its parent segment PyPI (0.80 eV) indicated that the HOMO level in both molecules was determined by the PyPI unit. chinesechemsoc.org

Theoretical methods, such as Density Functional Theory (DFT), are also used to calculate and visualize the distribution of these orbitals, often showing good agreement with experimental data. rsc.orgchinesechemsoc.org In many pyrene derivatives, the HOMO and LUMO are delocalized across the entire π-conjugated system, a characteristic that facilitates charge transport. chinesechemsoc.orgrsc.org

Table 2: HOMO and LUMO Energy Levels of Pyrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method | Source |

| PyPI-Py | -5.45 | -2.46 | Cyclic Voltammetry | chinesechemsoc.org |

| PyPI | -5.46 | -2.18 | Cyclic Voltammetry | chinesechemsoc.org |

Quasireversible and Reversible Electrochemical Processes

The shape of a cyclic voltammogram provides insight into the kinetics and stability of the redox processes. libretexts.orgresearchgate.net A "reversible" process is one where the electron transfer is fast and the resulting radical ion is stable on the timescale of the experiment, typically characterized by a separation between the anodic and cathodic peak potentials (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) of unity. ichemc.ac.lk A "quasi-reversible" process indicates slower electron transfer kinetics or some instability in the redox product, resulting in a larger peak separation and a current ratio that deviates from one. rsc.orgresearchgate.net An "irreversible" process involves very slow kinetics or rapid decomposition of the product following electron transfer, often resulting in the complete disappearance of the reverse peak. nih.gov

Studies on pyrene analogues demonstrate this range of behaviors. The oxidation of unsubstituted pyrene is described as quasi-reversible. rsc.org Similarly, 1-methyl benzoate-pyrene (MB-Py) shows a quasi-reversible one-electron oxidation, but its two reduction steps are fully reversible, indicating that the generated anionic species are more stable than the cationic one. rsc.orgrsc.org In contrast, the oxidation of benzo[α]pyrene is fully reversible. rsc.org The stability of the electrogenerated radical ions is crucial for applications such as electrogenerated chemiluminescence (ECL), where stable ions are needed to produce efficient light emission. rsc.org

Correlation Between Electrochemical Properties and Molecular Structure/Substitution

A clear correlation exists between the molecular structure of pyrene derivatives and their electrochemical properties. The type, number, and position of substituents on the pyrene core can systematically alter redox potentials, orbital energies, and the reversibility of electrochemical events. rsc.orgnih.govworktribe.com

The introduction of electron-donating or electron-withdrawing groups is a primary strategy for tuning these properties. The electron-donating effect of the ester group in 1-methyl benzoate-pyrene (MB-Py) is thought to contribute to its electrochemical behavior. rsc.org The enhanced conjugation and electronic interactions in MB-Py allow for greater delocalization of charge, making it easier to generate radical ions compared to unsubstituted pyrene. rsc.org

Charge Transfer Characteristics in Pyrene-Based Conjugated Systems

Pyrene's electron-rich nature and extended π-system make it an excellent component in molecules designed for intramolecular charge transfer (ICT). rsc.orgmdpi.com In a typical Donor-π-Acceptor (D-π-A) architecture, pyrene can function as the electron donor, the acceptor, or the π-conjugated bridge that facilitates electron transfer between the donor and acceptor moieties. mdpi.comemerald.comchemrxiv.org This ICT character is fundamental to the function of many organic materials in optoelectronics. emerald.com

The efficiency and nature of charge transfer are highly dependent on the molecular structure. In cocrystals composed of pyrene donors and an acceptor, it has been shown that the frontier molecular orbital energy levels play a more decisive role in governing charge transfer than the simple π-donor strength. rsc.org In a branched molecule where two pyrene units (donors) were attached to a terpyridine unit (acceptor), an optical electron transfer was observed, creating a charge-separated state. mdpi.com This charge transfer character was enhanced upon the addition of zinc ions or protons to the terpyridine acceptor, which increased its electron-accepting strength. mdpi.com The introduction of different substituents onto the pyrene core allows for fine-tuning of the HOMO-LUMO levels, which in turn controls the driving force for charge transfer and the resulting optical and electronic properties. chemrxiv.org

Advanced Derivatives and Functionalization Strategies Centered on the 4,5 Dimethylpyrene Core

Pyrene-Based Imines and Dimer Systems

The formation of imines (Schiff bases) represents a fundamental strategy in organic synthesis to create novel molecular architectures. researchgate.netmdpi.comrsc.orgresearchgate.net Generally synthesized through the acid-catalyzed condensation of a primary amine with a carbonyl compound, imines are valuable intermediates and functional materials. researchgate.netmdpi.comrsc.org While direct reports on imines derived from 4,5-dimethylpyrene are not prevalent, the established reactivity of pyrene (B120774) aldehydes suggests a viable pathway. For instance, formylation of the pyrene core, a well-documented process, can yield pyrene carbaldehydes that serve as precursors for imine synthesis. worktribe.com The reaction of such an aldehyde with a primary amine would lead to the corresponding pyrene-based imine.

The dimerization of pyrene and its derivatives is another area of significant interest, driven by the unique photophysical properties of pyrene excimers. While direct dimerization of this compound has not been extensively detailed, studies on analogous systems provide valuable insights. For example, the thermal treatment of 2,7-dimethylpyrene (B94221) has been shown to produce a complex mixture of products, including dimers and trimers. acs.orgnih.gov This suggests that under appropriate conditions, this compound could also undergo dimerization, potentially through coupling reactions involving the methyl groups or the aromatic core itself. Furthermore, reductive dimerization has been observed in strained, tethered pyrene systems, indicating that modification of the pyrene core can facilitate the formation of dimeric structures. huji.ac.il

Tetrafunctionalized Pyrene Derivatives (e.g., Planar and Dragonfly-Shaped Forms)

The tetrafunctionalization of the pyrene core, particularly at the 4,5,9,10-positions, opens up possibilities for creating complex, three-dimensional architectures with unique properties. A notable example is the synthesis of planar and "dragonfly-shaped" derivatives. researchgate.net These structures are typically synthesized from a tetrafunctionalized pyrene precursor, which can be further elaborated to introduce diverse functionalities.

The dragonfly-shaped molecules, in particular, have shown excellent organosolubility compared to their planar counterparts. researchgate.net In-depth spectroscopic analysis has revealed the co-existence of atropisomers in solution for these non-planar derivatives. researchgate.net The distinct spatial arrangement of substituents in these tetrafunctionalized pyrenes significantly influences their electronic and charge transport properties. Theoretical studies on butterfly-shaped tetraaryl pyrenes have demonstrated that the introduction of electron-donating or electron-withdrawing substituents can modulate their charge carrier mobilities, making them promising candidates for ambipolar semiconductors. researchgate.net

| Derivative Type | Key Features | Potential Applications |

| Planar Tetrafunctionalized Pyrene | Extended π-conjugation, potential for strong intermolecular interactions. | Organic electronics, charge transport materials. |

| Dragonfly-Shaped Tetrafunctionalized Pyrene | High solubility, atropisomerism, tunable electronic properties. | Solution-processable organic electronics, sensors. |

Integration of Pyrene with Other Aromatic and Heteroaromatic Systems (e.g., Thioxanthenes, Pyrimidines, Acenes)

The integration of the pyrene core with other aromatic and heteroaromatic systems is a powerful strategy to create novel materials with enhanced or modified photophysical and electronic properties. This approach allows for the fine-tuning of the energy levels (HOMO/LUMO), absorption and emission characteristics, and charge transport capabilities of the resulting materials.

A specific example of this strategy is the synthesis of pyrene-fused thioxanthenes. researchgate.netresearchgate.net These compounds have been synthesized through concise routes and their crystal structures and photophysical properties have been thoroughly investigated. researchgate.netresearchgate.net The fusion of the thioxanthene (B1196266) unit with the pyrene core leads to a higher HOMO energy level and a narrower bandgap, which can be further tuned by the number of fused thioxanthene units. researchgate.netresearchgate.net

The integration of pyrene with other heteroaromatic systems like pyrimidines and acenes is also an active area of research. While specific examples with this compound are not extensively documented, the general principles of such integrations are well-established. For instance, the condensation of pyrene diketones and tetraketones can lead to the formation of pyrene-fused pyrazaacenes, which are air-stable, soluble, and exhibit electron-conducting properties. worktribe.com The synthesis of various substituted pyrenes, including those with connections to other aromatic systems, often relies on cross-coupling reactions, providing a versatile toolkit for creating these complex molecules. researchgate.net

| Integrated System | Synthetic Strategy | Resulting Properties |

| Pyrene-Thioxanthene | Fusion reaction | Higher HOMO, narrower bandgap |

| Pyrene-Pyrimidine | Condensation reaction | Potential for enhanced electron transport |

| Pyrene-Acene | Cross-coupling reactions | Tunable photophysical and electronic properties |

Pyrene-Based Conjugated Microporous Polymers

Conjugated microporous polymers (CMPs) based on the pyrene scaffold have emerged as a promising class of materials for applications in gas storage, catalysis, and energy storage. researchgate.netnsysu.edu.twrsc.orgnih.govmdpi.com These polymers combine the inherent porosity of microporous materials with the electronic conductivity of conjugated polymers. The pyrene unit, with its extended π-system, serves as an excellent building block for these materials.

Several synthetic strategies have been employed to construct pyrene-based CMPs, including Sonogashira and Suzuki cross-coupling reactions. researchgate.netnsysu.edu.twrsc.orgnih.govmdpi.com For instance, pyrene-4,5,9,10-tetraone has been used as a redox-active building block in the synthesis of CMPs for energy storage applications. researchgate.netnsysu.edu.twrsc.org These polymers have demonstrated high specific capacitance and excellent cycling stability in supercapacitors. researchgate.netnsysu.edu.twrsc.org The properties of these CMPs, such as their surface area, pore size, and electrochemical performance, can be tuned by the choice of co-monomers and the polymerization conditions.

| Pyrene-Based CMP | Synthetic Method | Key Properties | Application |

| BC-PT CMP | Suzuki Coupling | High specific surface area (478 m²/g), good conductivity. rsc.org | Supercapacitors |

| TPA-PT CMP | Suzuki Coupling | Redox-active, porous. rsc.org | Energy Storage |

| P-PT-CMP | Sonogashira Coupling | High BET surface area (300 m²/g), high capacitance (400 F/g). researchgate.netnsysu.edu.tw | Supercapacitors |

| Py-BBT-CMP | Sonogashira Coupling | High specific capacitance (228 F/g), good stability. nih.gov | Organic Electrodes |

| Py-BSU CMP | Sonogashira Coupling | High thermal stability, porous. mdpi.com | Gas Adsorption, Supercapacitors |

Synthesis of Pyrene-Based Star Molecules

Pyrene-based star molecules represent another class of advanced derivatives with unique three-dimensional architectures. worktribe.com These molecules typically consist of a central core with multiple pyrene units attached as arms. The synthesis of these star-shaped molecules often involves the functionalization of the pyrene core at its active sites (1,3,6,8-positions) or the K-region (4,5,9,10-positions), followed by coupling reactions with a multifunctional core molecule. worktribe.com

These star molecules have shown promising properties for applications in organic electronics, particularly as luminescent materials. worktribe.com Their three-dimensional structure can help to suppress the formation of aggregates and excimers, which often leads to quenching of fluorescence in the solid state. As a result, pyrene-based star molecules can exhibit high luminescence efficiency and good air stability, making them attractive candidates for use in organic light-emitting diodes (OLEDs). worktribe.comnii.ac.jp

Functionalization for Controlled Molecular Packing and Architecture

The control of molecular packing and architecture in the solid state is crucial for optimizing the performance of organic electronic materials. The functionalization of the pyrene core, including the introduction of methyl groups at the 4,5-positions, plays a key role in directing the intermolecular interactions and thus the crystal packing. researchgate.netnih.govresearchgate.net

The size, shape, and electronic nature of the substituents on the pyrene ring can influence the type of crystal packing motif, such as herringbone or pi-stacking arrangements. researchgate.net For example, a study on covalent organic frameworks (COFs) demonstrated that the strategic placement of substituents on a linker molecule connected to a pyrene unit could control the dimensionality and molecular packing of the resulting framework. nih.gov This level of control over the solid-state architecture is essential for designing materials with desired charge transport pathways and photophysical properties. The introduction of different substituents can also modulate the transfer integrals between adjacent molecules, which directly impacts the charge carrier mobilities. researchgate.net

Applications in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Pyrene (B120774) and its derivatives are extensively investigated as emissive materials in Organic Light-Emitting Diodes (OLEDs), particularly for generating the challenging but crucial blue light required for full-color displays and white lighting. nii.ac.jpresearchgate.netresearchgate.net The inherent high fluorescence quantum yield of the pyrene core makes it an excellent candidate for a blue fluorophore. researchgate.net

The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology. nih.gov Pyrene derivatives are at the forefront of research to address this issue. researchgate.netsemanticscholar.org The performance of an emitter is often evaluated by its external quantum efficiency (EQE), which measures the ratio of photons emitted to electrons injected into the device. nih.gov

Researchers have developed novel strategies to enhance the efficiency of pyrene-based emitters. One approach involves creating dual-core structures, combining pyrene with another chromophore like anthracene. This can result in deep-blue emitting materials with high photoluminescence quantum yields (PLQY), with one such material, TPO-AP, achieving a current efficiency of 5.49 cd/A and an EQE of 4.26% in non-doped devices. semanticscholar.org Another strategy is the development of "butterfly-shaped" tetra-aryl-pyrenes, which are designed to be highly fluorescent and stable. A non-doped device using one such material, TTPE(1,3,5,9)Py, exhibited pure-blue emission with an impressive EQE of 4.10% and a low turn-on voltage of 3.2 V. researchgate.net

Furthermore, the use of a thermally activated delayed fluorescence (TADF) sensitization strategy has been shown to dramatically boost the efficiency of fluorescent OLEDs. By using a TADF material to sensitize a pyrene-based emitter (DPy), the EQE was enhanced by 400%, from 2.6% in a non-doped device to 10.4% in the sensitized device. nih.gov

The introduction of methyl groups at the 4,5-positions of the pyrene core in 4,5-Dimethylpyrene is expected to influence its emission properties by altering the electronic energy levels, although specific performance data for this compound as a blue emitter is not widely documented. The performance of various advanced pyrene-based blue emitters is summarized in the table below.

| Emitter Material | Device Type | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| TPO-AP | Non-doped | 4.26 | - | - |

| Compound B (Pyrene-Benzimidazole) | Non-doped | - | - | (0.148, 0.130) |

| DPy | TADF Sensitized | 10.4 | 480 | - |

| TTPE(1,3,5,9)Py | Non-doped | 4.10 | 468 | - |

| f-ct4b (Ir(III) complex) | Hyper-OLED | 21.5 | - | (0.11, 0.44) |

Data sourced from references semanticscholar.orgnih.govnih.govresearchgate.netrsc.org. Note: "-" indicates data not specified in the source.

A significant challenge with planar aromatic molecules like pyrene is their tendency to form "excimers" (excited-state dimers) in the solid state. nii.ac.jp This occurs when an excited molecule interacts with an adjacent ground-state molecule, leading to a lower-energy, red-shifted emission that compromises color purity and reduces device efficiency. semanticscholar.orgnih.gov

A primary strategy to prevent excimer formation is to introduce bulky substituents onto the pyrene core. worktribe.com These groups sterically hinder the close π-π stacking interactions between adjacent molecules. nii.ac.jpresearchgate.net The methyl groups at the 4- and 5-positions of this compound serve this purpose. By functionalizing the K-region, these groups disrupt the planar packing, thereby preserving the desired monomeric blue emission in the solid state. worktribe.com Other approaches include the synthesis of non-planar, twisted, or "butterfly-shaped" pyrene derivatives, which intrinsically resist aggregation. semanticscholar.orgresearchgate.net

OLEDs are constructed from a series of thin organic layers sandwiched between two electrodes. nii.ac.jpkorvustech.com The fabrication of these devices requires precise control over the thickness and morphology of each layer. inesc-mn.pt

Thin Films: The active components of an OLED, including the emissive layer containing the pyrene derivative, are deposited as ultra-thin films. nii.ac.jp The quality of these films is critical for device performance, as defects can lead to short circuits or inefficient charge transport.

Vacuum Deposition: A common technique for depositing thin films of small organic molecules like this compound is vacuum thermal evaporation (VTE), a type of physical vapor deposition (PVD). korvustech.comyoutube.com This process takes place in a high-vacuum chamber. shincron.co.jp The source material is heated until it evaporates or sublimes, and the gaseous molecules travel in a straight line to condense on the cooler substrate, forming a uniform thin film. korvustech.comyoutube.com The vacuum environment is crucial to prevent contamination and unwanted reactions with air, ensuring the purity of the deposited layers. korvustech.com Other methods like sputtering and chemical vapor deposition (CVD) are also used for different layers within the device stack. korvustech.comdtu.dk

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. wikipedia.org An OFET consists of a source, a drain, and a gate electrode, with an organic semiconductor material forming the conductive channel between the source and drain. wikipedia.orgresearchgate.net The application of a voltage to the gate electrode controls the flow of current through the channel. researchgate.net

Pyrene derivatives are attractive candidates for the active semiconductor layer in OFETs due to the excellent charge transport properties arising from their extended π-conjugated system. smolecule.comnii.ac.jp Research has shown that functionalization of the pyrene K-region (the 4, 5, 9, and 10 positions) is a viable strategy for creating novel semiconductor materials. rsc.org A non-statistical, asymmetric functionalization of these positions has been developed to synthesize dithienylpyrene for OFET applications. rsc.org The methyl groups in this compound would influence the molecular packing in the thin film, which is a critical factor determining the charge carrier mobility of the device. Efficient molecular stacking facilitates the hopping of charges between adjacent molecules, leading to higher transistor performance. nii.ac.jp

Organic Photovoltaics (OPVs) and Solar Cells

Organic photovoltaics (OPVs), or organic solar cells, convert light into electricity using organic materials. ratedpower.com These devices typically feature an active layer composed of a blend of electron-donating and electron-accepting organic semiconductors. ratedpower.comrsc.org When sunlight is absorbed by this layer, it creates excitons (bound electron-hole pairs), which are then separated at the donor-acceptor interface, generating a flow of electric current. ratedpower.com

The strong light absorption and semiconducting nature of pyrene derivatives make them suitable for investigation in OPV applications. smolecule.comnii.ac.jp Depending on the specific molecular design, a pyrene-based compound like this compound could potentially function as either the electron donor or acceptor material within the active layer. The development of new small-molecule acceptors has driven OPV power conversion efficiencies (PCEs) to remarkable levels. rsc.org Furthermore, OPVs are being optimized for indoor applications, where they can power low-energy devices for the Internet of Things (IoT). researchgate.net

Sensor Development and Chemo/Biosensing Applications

The intense and environmentally sensitive fluorescence of pyrene makes it an ideal building block for chemical sensors and biosensors. nih.govresearchgate.net These sensors operate by detecting changes in the fluorescence signal (such as quenching or enhancement) upon interaction with a specific target analyte. nih.gov

Pyrene-based derivatives have been successfully employed as fluorescent probes for detecting various species, including metal ions. For example, a pyrene-based liquid crystalline dimer, DPyH9, demonstrated high selectivity and sensitivity for detecting Sn²⁺ and Cu²⁺ ions. nih.gov The interaction with these metal ions led to distinct changes in the fluorescence emission, allowing for their quantification at low concentrations. nih.gov

| Analyte | Binding Constant (Kₐ) (M⁻¹) | Limit of Detection (LOD) (M) |

|---|---|---|

| Sn²⁺ | 4.51 × 10⁶ | 1.61 × 10⁻⁵ |

| Cu²⁺ | 4.03 × 10⁷ | 4.73 × 10⁻⁵ |

Data sourced from reference nih.gov.

The principle of fluorescence-based sensing can be extended to a wide range of chemo/biosensing applications. researchgate.net By functionalizing the this compound core with specific recognition elements (e.g., receptors, antibodies, or DNA strands), it could be tailored to detect biological molecules or environmental pollutants. mdpi.commdpi.com Such sensors are being developed using various platforms, including nanomaterials and hydrogels, for applications in diagnostics, environmental monitoring, and healthcare. nih.govrsc.org

Precursors for Advanced Materials and Polymerization Processes

This compound is a versatile precursor for the synthesis of larger, more complex functional molecules and polymers. smolecule.comworktribe.com The reactivity of its methyl groups and the pyrene core can be harnessed through various chemical transformations to build materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). worktribe.comresearchgate.net

One key transformation is the controlled oxidation of the methyl groups. For instance, the oxidation of this compound using potassium permanganate (B83412) (KMnO₄) under alkaline conditions can selectively convert the methyl groups into carboxylic acid functionalities. benchchem.com This process yields 4,5-dicarboxypyrene, a valuable intermediate that can be further modified. benchchem.com Such derivatives are crucial in creating advanced materials like π-extended triarylimidazolinium ions, which have applications as electrochromic materials. benchchem.com

Furthermore, the pyrene skeleton itself is a target for functionalization. Modern synthetic methods, including annulative π-extension (APEX) reactions, allow for the construction of complex polycyclic aromatic hydrocarbons and nanographene precursors from substituted pyrenes. researchgate.net A palladium-catalyzed APEX reaction, for example, can be used to synthesize specifically 4,5-disubstituted pyrenes from phenangermoles. researchgate.net Research has also focused on understanding the role of methyl groups in the polymerization of aromatic hydrocarbons, with dimethylpyrene serving as a model compound to gain insights into polymerization mechanisms relevant to carbon materials. acs.org

The unique properties of dimethylated pyrenes make them suitable for use in certain polymerization processes, leading to the creation of advanced materials. smolecule.com

Table 1: this compound as a Precursor

| Precursor | Reaction | Resulting Compound/Material | Application Area | Source(s) |

|---|---|---|---|---|

| This compound | Controlled Oxidation (e.g., with KMnO₄) | 4,5-Dicarboxypyrene | Intermediate for other functional molecules | benchchem.com |

| 4,5-Dicarboxypyrene | Further Synthesis | π-extended triarylimidazolinium ions | Electrochromic Materials | benchchem.com |

| Phenangermoles | Pd-catalyzed Annulative π-Extension | 4,5-Disubstituted Pyrenes | Nanographene Precursors, PAHs | researchgate.net |

Energy Storage Applications (e.g., Supercapacitors)

The development of advanced energy storage systems is a critical area of research, with a focus on materials that can offer high energy density, power density, and long cycle life. researchgate.netrsc.org Supercapacitors, also known as electrochemical capacitors, are promising devices due to their rapid charge-discharge capabilities and excellent durability. researchgate.net The performance of a supercapacitor is heavily dependent on its electrode materials, which often include high-surface-area carbons, transition metal oxides, and conducting polymers. researchgate.netmdpi.com

While direct application of this compound in supercapacitors is not extensively documented, the broader class of pyrene-based π-conjugated materials is considered valuable for semiconductor devices. worktribe.comresearchgate.net Polymers and carbon materials derived from PAHs like pyrene are of significant interest for energy storage. The role of methyl groups in pyrene derivatives, such as 2,7-dimethylpyrene (B94221) (an isomer of this compound), has been studied in the context of materials for potential use in supercapacitors. amazonaws.com

The potential of this compound in this area lies in its ability to act as a monomer or precursor for novel electrode materials. Through polymerization or carbonization processes, it could be converted into high-surface-area, conductive carbon materials. The inherent aromatic structure is conducive to forming graphitic domains, which are beneficial for electrical conductivity and ion adsorption, key properties for supercapacitor electrodes. However, specific research detailing the synthesis and performance of supercapacitor electrodes derived directly from this compound is still an emerging area.

Molecular Design for Graphene Nanoribbon/Nanowire Analogues

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit semiconductor properties, making them highly promising for next-generation electronic devices. researchgate.net Unlike graphene, which is a semimetal, GNRs possess an electronic bandgap that can be precisely tuned by controlling their width and edge structure (e.g., armchair or zigzag). researchgate.netdiva-portal.org The "bottom-up" synthesis approach, which involves the surface-catalyzed assembly of molecular precursors, allows for the creation of atomically precise GNRs with desired features. researchgate.netnih.gov

Polycyclic aromatic hydrocarbons are the fundamental building blocks for these bottom-up syntheses. This compound represents a potential molecular precursor in the design of GNRs and related nanowire analogues. Its defined structure can, in principle, be used in polymerization reactions, like Diels-Alder polymerization, followed by cyclodehydrogenation to form larger graphitic structures. researchgate.net The substitution pattern of the precursor molecule is critical, as it dictates the final structure and electronic properties of the resulting nanoribbon.

Synthetic strategies like annulative π-extension reactions are powerful tools for creating nanographene precursors from molecules like substituted pyrenes. researchgate.net The design of the molecular precursor is paramount; for example, the strategic placement of functional groups can direct the polymerization and subsequent planarization to yield GNRs of a specific width and edge geometry, thereby controlling the optoelectronic properties. researchgate.net By designing and selecting specific pyrene-based precursors, researchers can engineer the lateral extension of GNRs, effectively modulating the bandgap. researchgate.net

Environmental Monitoring as a Reference Compound in Analytical Chemistry

In addition to its role in materials science, this compound is an important compound in environmental science and analytical chemistry. ontosight.ai As a member of the polycyclic aromatic hydrocarbon (PAH) family, it is formed from the incomplete combustion of organic materials and is found in environmental pollutants. ontosight.aiepa.gov Specifically, it is an alkylated PAH (AlkPAH), a class of compounds that can sometimes be present in the environment at higher concentrations than their parent PAHs. researchgate.net

Due to its presence in various environmental samples, this compound serves as a crucial reference compound or analytical standard. ontosight.ai It is used in analytical techniques, particularly chromatography and spectroscopy, to accurately detect and quantify PAHs in complex matrices such as air, water, soil, and sediment. ontosight.aieurofins.com For example, analytical service providers include this compound in their list of target PAH compounds for chemical fingerprinting of contaminated soil and sediment. eurofins.com

Its detection in environmental samples can help identify sources of petrogenic pollution and assess potential health and ecological risks associated with PAH exposure. ontosight.airesearchgate.net

Table 2: Environmental Matrices for this compound Monitoring

| Environmental Matrix | Context of Monitoring | Source(s) |

|---|---|---|

| Air | Found in urban environments as particulate polycyclic aromatic hydrocarbons (PPAH). | epa.govresearchgate.net |

| Water | Detected as a pollutant resulting from organic material combustion or petroleum release. | ontosight.ai |

| Soil & Sediment | Used as an analyte in chemical fingerprinting to identify and quantify PAH contamination. | eurofins.com |

Supramolecular Chemistry and Host Guest Interactions Involving Pyrene Systems

Principles of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a central theme in supramolecular chemistry, focusing on the formation of unique structural complexes, known as host-guest assemblies, through non-covalent interactions between two or more molecules or ions. mdpi.comescholarship.org In this dynamic, a larger molecule (the host) possesses a cavity or binding site that selectively accommodates a smaller molecule (the guest). escholarship.org This process is governed by the principle of molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties that allow for specific and often reversible binding. beilstein-journals.orgnih.govresearchgate.net

The spontaneous formation of these ordered systems without external intervention is known as self-assembly. nih.gov This process relies on the cumulative effect of weak, non-covalent forces. nih.govscielo.br Pyrene (B120774) is an excellent candidate for use in these systems due to its propensity to self-aggregate through π-stacking. nih.gov Synthetic macrocycles like cyclodextrins, calixarenes, cucurbiturils, and pillararenes are often employed as hosts for guest molecules, including pyrene derivatives. rhhz.net The resulting host-guest complexes can exhibit properties distinct from their individual components, leading to a wide range of applications. researchgate.net For instance, the encapsulation of a guest can alter its solubility, stability, and reactivity. escholarship.orgresearchgate.net

In many systems, pyrene can act as either the host or the guest. When incorporated into larger macrocyclic or cage-like structures, the pyrene unit can form part of the host's framework, creating a binding pocket for smaller guests. scispace.comchinesechemsoc.org Conversely, a simple pyrene molecule can act as a guest, fitting into the cavity of a host molecule like a cyclodextrin (B1172386) or a metallo-organic helicate. scielo.brrsc.org The study of these interactions is crucial for understanding biological processes and for designing advanced materials and technologies. nih.govresearchgate.net

Non-Covalent Interactions in Pyrene-Host Systems (e.g., π-π stacking, Van der Waals)

The stability and structure of pyrene-host systems are dictated by a variety of non-covalent interactions. These weak forces, when acting in concert, create stable and well-defined supramolecular assemblies.

π-π Stacking: This is one of the most significant interactions involving pyrene. nih.gov As a polycyclic aromatic hydrocarbon, pyrene has an extensive π-electron system, making it prone to stacking interactions with other aromatic molecules, including other pyrene units or the aromatic panels of a host. scielo.brscispace.comacs.orgfrontiersin.org These interactions are crucial for the self-assembly of pyrene-based materials and the binding of pyrene guests within aromatic host cavities. scielo.braip.org For example, electron-rich pyrene molecules can interact favorably with electron-poor aromatic rings within a host structure. scielo.br The emission properties of pyrene are highly sensitive to these interactions, with stacked pyrene molecules often exhibiting a characteristic red-shifted "excimer" fluorescence. rsc.orgmdpi.com

Hydrophobic Interactions: In aqueous solutions, the hydrophobic nature of the pyrene molecule drives it to seek a nonpolar environment. rsc.org The cavities of many host molecules, such as cyclodextrins, are hydrophobic, making them ideal binding sites for pyrene and other nonpolar guests, effectively shielding them from the surrounding water. rhhz.net

Hydrogen Bonding: While pyrene itself cannot form hydrogen bonds, derivatives of pyrene or the host molecules can be functionalized with groups capable of hydrogen bonding (e.g., hydroxyl, amino, or carboxyl groups). scielo.brscielo.br These interactions can provide additional stability and directionality to the host-guest assembly. rhhz.netmdpi.com

Cation-π Interactions: These occur between a cation and the electron-rich face of an aromatic system like pyrene. The interaction between positively charged groups on a host or guest and the π-system of the pyrene moiety can significantly contribute to binding affinity and selectivity. scielo.brscielo.br

| Non-Covalent Interaction | Description | Relevance in Pyrene Systems |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. acs.org | Primary driving force for pyrene self-assembly and host-guest complexation with aromatic hosts. nih.govscielo.bracs.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. mdpi.commdpi.com | Contributes to the overall stability and close packing within the complex. mdpi.com |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. rsc.org | Drives the encapsulation of hydrophobic pyrene guests into host cavities in water. rhhz.net |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. scielo.br | Provides directionality and enhances stability when functional groups are present on the pyrene derivative or host. scielo.brmdpi.com |

| Cation-π Interactions | Interaction between a cation and the face of an electron-rich π system. scielo.br | Adds to binding strength when charged species are involved. scielo.br |

Applications in Selective Guest Entrapment and Separation Technologies

The principles of molecular recognition in pyrene-based host-guest systems have been harnessed for selective guest entrapment and separation technologies. The specific geometry and electronic properties of hosts incorporating pyrene moieties allow them to bind certain guests with high affinity and selectivity over others.

For example, "Pyrene-Box" cages, which are self-assembled from 1,3,5,8-pyrene tetrasulfonate and guanidinium (B1211019) derivatives, can encapsulate various biogenic compounds like amino acids and amines in aqueous solutions. researchgate.net These cages show remarkable selectivity, for instance, in distinguishing between structurally similar heterocycles. researchgate.net Similarly, γ-cyclodextrin, a macrocyclic host, can form complexes with pyrene in various stoichiometries (1:1, 1:2, 2:1, and 2:2), demonstrating a stepwise inclusion process that could be exploited for separation. rsc.org

Porous materials incorporating pyrene are also effective in separation. Porous aromatic frameworks (PAFs) containing pyrene units have shown high uptake capacity for benzene (B151609) and methanol (B129727) while exhibiting low water adsorption, indicating their potential for separating organic vapors from humid environments. researchgate.net Molecularly imprinted polymers (MIPs) using pyrene as a template molecule have been developed to create binding sites with a "memory" for the shape and functionality of pyrene. researchgate.net These pyrene-imprinted microspheres exhibit molecular recognition towards a range of polycyclic aromatic hydrocarbons (PAHs), making them useful for the selective extraction and analysis of these pollutants from complex mixtures. researchgate.net The selectivity in these systems is often governed by a combination of size/shape complementarity and specific non-covalent interactions like π-π stacking. researchgate.netresearchgate.net

Design of Intrinsically and Extrinsically Porous Host Systems

Porous materials are crucial in host-guest chemistry for applications in storage, separation, and catalysis. Pyrene is a valuable building block for these materials due to its rigid, planar structure and strong intermolecular interactions. researchgate.net These systems can be classified as having either intrinsic or extrinsic porosity.

Intrinsically Porous Host Systems: These materials possess permanent porosity that arises from the inherent shape and rigidity of their molecular building blocks, which prevents them from packing efficiently in the solid state. Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs) are prime examples. researchgate.netresearchgate.net By using pyrene derivatives as multifunctional linkers, researchers can construct robust, crystalline frameworks with well-defined pores. chinesechemsoc.orgresearchgate.netacs.org For instance, porous nanocarbons have been synthesized with pyrene cores encircled by cyclo-meta-phenylene units, creating defined pore sizes and shapes. chinesechemsoc.org The design flexibility of pyrene allows for the tuning of pore size, shape, and surface chemistry to target specific guest molecules. chinesechemsoc.orgresearchgate.net

Extrinsically Porous Host Systems: In these systems, porosity is generated by the specific arrangement of molecules in a supramolecular assembly, rather than being an intrinsic property of the individual molecules. The pores are essentially the voids created between assembled host molecules. For example, porous polyurea microspheres can act as a host skeleton to immobilize pyrene derivatives within their pores. rsc.orgrsc.org This "extrinsic" porosity effectively isolates the guest molecules from each other, which can be useful for preventing aggregation and controlling their photophysical properties, such as preventing the formation of pyrene excimers. rsc.orgrsc.org Another approach involves the self-assembly of functionalized pyrene molecules on surfaces, where the intermolecular interactions guide the formation of porous 2D networks. acs.org The pores in these surface-supported networks can then be used to selectively trap guest atoms or molecules. acs.org

Role of Pyrene Moieties in Supramolecular Architectures for Sensing and Catalysis

The distinct photophysical properties of pyrene make it a highly versatile component in supramolecular systems designed for chemical sensing and catalysis. scispace.comresearchgate.net

Sensing: Pyrene exhibits strong fluorescence with a long excited-state lifetime. scispace.com Crucially, its emission is highly sensitive to its local environment. It can exist as a monomer, which emits in the blue region of the spectrum (370–430 nm), or as an "excimer" (excited-state dimer) when two pyrene units are in close proximity (around 480 nm). rsc.orgnih.gov This dual luminescence is the basis for many ratiometric fluorescent sensors, where the ratio of monomer to excimer emission changes in response to binding a target analyte. nih.govfrontiersin.org

Supramolecular hosts, such as calixarenes or cyclodextrins, are often functionalized with two pyrene moieties. rsc.orgoup.com In the absence of a guest, these pyrene units can interact intramolecularly to form an excimer. Upon guest binding, a conformational change in the host can force the pyrene units apart, leading to a decrease in excimer emission and an increase in monomer emission, or vice versa. rsc.orgfrontiersin.org This "turn-on" or "turn-off" response allows for the highly sensitive detection of various analytes, including metal ions, nucleotides, and other organic molecules. rsc.orgfrontiersin.orgmdpi.com

| Pyrene-Based Host System | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Pyrene-functionalized Calix mdpi.comarene | Nucleotides, DNA, RNA | Perturbation of intramolecular pyrene excimer/exciplex emission upon binding. | rsc.org |

| Pyrene-linked Triazole Homooxacalixarenes | Lead ions (Pb²⁺) | Guest binding to triazole rings alters pyrene spacing, changing the monomer/excimer emission ratio. | frontiersin.org |

| Pyrene-decorated Porous Polyurea | Aromatic compounds | Analyte-induced changes to the host structure alter the monomer emission of isolated pyrene guests. | rsc.org |

| Pyrene-functionalized Naphthalimide Aza-Cyclophane | ATP | Binding of ATP modulates FRET and PET processes between naphthalimide and pyrene. | mdpi.com |

| Pyrene derivative with imidazole (B134444) groups | Mercury ions (Hg²⁺) | Sandwich-stacking binding mode with Hg²⁺ leads to a 22-fold increase in excimer fluorescence. | nih.gov |

Catalysis: Supramolecular assemblies containing pyrene can also function as catalysts. The defined cavities of these hosts can encapsulate reactants, pre-organize them for a reaction, and stabilize transition states, similar to enzymes. The pyrene units can play several roles: they can be part of the structural framework that creates the catalytic pocket or act as photoactive components. scispace.comacs.org For example, pyrene-based covalent organic frameworks (COFs) have been designed to host catalytic metal complexes. In one study, a COF built from pyrene and bipyridine units was used to anchor single-atom palladium catalysts for the reductive carbonylation of nitrobenzenes. acs.org Furthermore, pyrene-based materials are increasingly explored as photocatalysts for reactions like hydrogen peroxide production, where the pyrene unit acts as the light-harvesting and catalytically active site. researchgate.net

Host-Guest Interactions in Drug Delivery and Theranostics

Host-guest systems built with pyrene moieties are being investigated for advanced biomedical applications, particularly in drug delivery and theranostics (the integration of therapy and diagnostics). acs.orgnih.gov The core principle involves encapsulating a therapeutic agent (guest) within a biocompatible supramolecular carrier (host) to improve the drug's performance. rhhz.netresearchgate.net

In drug delivery, encapsulation within a host can enhance a drug's solubility, protect it from degradation in the body, and control its release. rhhz.netresearchgate.net Pyrene's hydrophobicity makes it a useful component for creating amphiphilic host systems, such as micelles or vesicles, that can self-assemble in aqueous environments and encapsulate hydrophobic drugs. researchgate.net For example, a nanoscale supramolecular vesicle based on p-sulfonatocalix acs.orgarene and 1-pyrenemethylaminium was constructed via host-guest interactions to carry the anticancer drug doxorubicin. rhhz.net The release of the drug can be triggered by specific stimuli, such as changes in pH, temperature, or light. rhhz.netnih.gov Light-responsive systems can be designed where irradiation cleaves a bond, releasing the drug on demand. nih.gov

Theranostics combines treatment with real-time monitoring of its efficacy. Pyrene's fluorescent properties are ideal for this purpose. A pyrene-containing drug delivery system can be designed so that its fluorescence is quenched when the drug is encapsulated. Upon release of the drug at the target site (e.g., a tumor), the pyrene's fluorescence can be "turned on," allowing for visualization of where and when the drug has been delivered. researchgate.net This provides a powerful tool for personalized medicine, ensuring that the therapeutic is reaching its target and acting as intended. For instance, pyrene-based materials have been developed for aggregation-induced emission (AIE), which can be applied to imaging and theranostics. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for K-Region Modification

The functionalization of the pyrene (B120774) core, particularly at the electronically distinct K-region (positions 4, 5, 9, and 10), is fundamental to developing new materials. worktribe.com While direct electrophilic substitution on pyrene typically favors the 1, 3, 6, and 8 positions, several strategies have been developed to target the K-region. worktribe.com Future research should focus on refining and expanding these methods.

One promising avenue is the advancement of Lewis acid-catalyzed reactions. worktribe.com Exploring a wider range of catalysts and reaction conditions could lead to more selective and higher-yield formylation, acetylation, or halogenation at the remaining 9- and 10-positions of the 4,5-dimethylpyrene core. Another established indirect route, the tetrahydropyrene (THPy) method, involves the initial reduction of the K-region to alter the molecule's reactivity, followed by substitution and subsequent re-aromatization. rsc.org Future work could optimize this multi-step process for this compound derivatives to introduce a diverse array of functional groups.

Furthermore, catalyst-free, multi-component "click-like" reactions, which have been used to create complex pyrene-imidazole skeletons, offer a template for new synthetic strategies. mdpi.com Developing novel one-pot reactions starting from this compound could provide efficient access to elaborate polycyclic aromatic systems. Post-synthetic modification (PSM) of polymers or covalent organic frameworks (COFs) containing pyrene units is another emerging frontier. researchgate.net Research into PSM techniques could allow for the precise installation of functional groups onto pre-assembled materials containing this compound, tailoring their properties for specific applications. researchgate.net

Advanced Characterization of Excited-State Dynamics

The photophysical behavior of pyrene is central to its application in optoelectronics. rsc.org Understanding the ultrafast processes that occur after photoexcitation is critical for designing efficient materials. Methyl substitution is known to influence excited-state decay pathways and intersystem crossing rates. rsc.orgrsc.org For this compound, future research must employ advanced spectroscopic techniques to build a detailed picture of its energy relaxation channels.

Techniques such as femtosecond transient absorption (fs-TA) spectroscopy and time-resolved photoelectron imaging can map the evolution of excited states on timescales from femtoseconds to nanoseconds. rsc.orgd-nb.info These experiments can elucidate the lifetimes of singlet states, the efficiency of intersystem crossing to the triplet manifold, and the role of structural relaxation and solvent interactions in the excited state. rsc.orgd-nb.info Ultrafast Raman loss spectroscopy (URLS) can provide further insight by tracking vibrational changes during the excited-state lifetime, revealing specific structural modifications that accompany processes like intramolecular charge transfer. d-nb.info A comprehensive study of this compound using these methods would clarify how K-region methylation impacts non-radiative decay pathways and the formation of emissive states, providing crucial data for molecular design.

Rational Design of Pyrene-Based Materials with Tailored Optoelectronic Properties

A deep understanding of synthesis and photophysics enables the rational design of materials with customized properties for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. chinesechemsoc.orgresearchgate.net The aggregation behavior of pyrene derivatives, which is heavily influenced by their substitution pattern, is a key factor controlling the performance of solid-state devices. nih.govrsc.org

Future work should focus on using this compound as a building block for materials where intermolecular π-π stacking is precisely controlled. The methyl groups can act as steric governors, influencing the packing arrangement in the solid state. researchgate.net By designing and synthesizing derivatives of this compound with additional functional groups (e.g., electron-donating or -withdrawing moieties), researchers can tune the frontier molecular orbital energy levels (HOMO-LUMO gap) and control the nature of electronic transitions. acs.org This approach could lead to the development of new blue-emitting materials that resist fluorescence quenching in the solid state or highly efficient hole-transporting materials for OLEDs. chinesechemsoc.orgnih.govacs.org The relationship between molecular structure, aggregation state, and optoelectronic properties is a central theme that will drive the design of the next generation of pyrene-based materials. nih.govresearchgate.net

Development of Multi-Functional Pyrene-Containing Systems

The unique properties of the pyrene core allow for its use in systems where it serves multiple roles simultaneously. acs.org Research is moving beyond single-function materials to create integrated systems with enhanced or novel capabilities.

An important area of future development is the creation of materials where this compound acts as both a chromophore and a key structural component. For example, pyrene derivatives have been successfully used as both the blue emitter and the hole-transporting material in OLEDs, simplifying device architecture. acs.org Other research has shown that pyrene-containing polymers can be used to create cooperative catalytic systems. acs.org Another innovative direction is the fabrication of multi-functional Janus particles, which could combine the fluorescent properties of a pyrene-containing polymer with the photoresponsive behavior of another material. researchgate.net Future opportunities lie in designing complex molecules and polymers based on this compound that integrate luminescence, charge transport, and catalytic activity or sensor capabilities into a single, synergistic system.

Advanced Computational Modeling for Predictive Material Design

The discovery and optimization of new materials can be significantly accelerated through the use of advanced computational modeling. technologycatalogue.commit.edu These in silico techniques reduce the need for time-consuming and wasteful experimentation by prioritizing the most promising candidate materials. technologycatalogue.com

Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, stability, and optical properties of molecules like this compound before they are synthesized. acs.org Future research will increasingly rely on these methods to screen libraries of virtual compounds, guiding synthetic efforts toward molecules with desired HOMO-LUMO gaps or charge transfer characteristics. acs.org Furthermore, the rise of machine learning and artificial intelligence offers a paradigm shift in materials discovery. researchgate.neteuropean-mrs.com By training algorithms on existing data from known pyrene derivatives, it will be possible to develop predictive models that can rapidly estimate the properties of new, hypothetical structures. researchgate.net Combining these predictive models with molecular dynamics (MD) simulations to understand material behavior at an atomistic level will enable the truly predictive design of this compound-based materials for cutting-edge applications. european-mrs.com

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 4,5-Dimethylpyrene derivatives?

- Methodological Answer : Synthesis typically involves metal-halogen exchange of o-dihalides followed by fluoride-induced elimination. For example, regioselective cycloaddition reactions with 2-substituted furans can be optimized using inert conditions (e.g., dry THF, argon atmosphere) and controlled stoichiometry. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS.

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Employ 2D NMR techniques (COSY, NOESY, HMBC, HSQC) to resolve stereochemical ambiguities and confirm substitution patterns. For example, NOESY correlations can differentiate trans vs. cis isomers in cycloadducts. Pair NMR with high-resolution mass spectrometry (HRMS) for molecular formula validation .

- Data Interpretation : Cross-validate spectral data with computational simulations (e.g., Gaussian-based chemical shift predictions).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. For waste disposal, neutralize with activated charcoal and consult institutional hazardous material guidelines .

Advanced Research Questions

Q. How does the regioselectivity of this compound derivatives vary in Diels-Alder reactions with electron-rich vs. electron-poor dienophiles?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. Electron-donating groups (e.g., -OMe) on dienophiles favor nucleophilic attack at the less hindered position, while electron-withdrawing groups (e.g., -NO₂) reverse this trend. Computational modeling (M06-2X/6-311+G(2df,p)) can predict transition-state energies and rationalize product distributions .

- Case Study : With 2-tert-butylfuran, this compound derivatives show no regioselectivity (1:1 product ratio), unlike 6,7-indolynes, which exhibit >15:1 selectivity .

Q. How can researchers resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer : Perform root-cause analysis by comparing experimental conditions (solvent, temperature, concentration) and instrumentation (NMR field strength, probe type). Reproduce disputed results using standardized protocols and validate via inter-laboratory collaboration. For unresolved discrepancies, apply density functional theory (DFT) to model spectral outcomes .

Q. What advanced computational strategies are effective for studying this compound’s electronic properties?

- Methodological Answer : Use time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) to simulate UV-Vis absorption spectra. For charge-transfer studies, combine molecular dynamics (MD) with quantum mechanics/molecular mechanics (QM/MM) to account for solvent effects. Validate against experimental cyclic voltammetry data .

Q. How can this compound be integrated into natural product total synthesis?

- Methodological Answer : Leverage its polycyclic aromatic framework as a building block for indole alkaloids (e.g., teleocidins). Optimize cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach functional groups while preserving stereochemistry. Monitor reaction efficiency via LC-MS and adjust catalyst loading (Pd/Cu systems) to minimize side products .

Data Management and Reproducibility

Q. What practices ensure reproducibility in studies involving this compound?

- Methodological Answer : Document all experimental parameters (e.g., reagent purity, solvent grade, temperature ramps) in electronic lab notebooks. Include raw NMR/FID files and chromatograms in supplementary materials. For computational studies, archive input/output files and software versions (e.g., Gaussian 16 Rev. C.01) .

Tables for Key Data Comparison

| Reaction Condition | Regioselectivity Ratio | Key Reference |

|---|---|---|

| 2-tert-Butylfuran, THF, 25°C | 1:1 (this compound) | |

| 2-Methylfuran, THF, 25°C | 4:1 (6,7-Indolyne) |

| Characterization Technique | Resolution Capability |

|---|---|

| 2D NMR (HMBC) | Confirms long-range coupling |

| HRMS (ESI+) | ±0.001 Da mass accuracy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |